molecular formula C9H8N2O B11763365 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

Cat. No.: B11763365
M. Wt: 160.17 g/mol
InChI Key: TXOPYISLMSLYOH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is a versatile chemical intermediate based on the privileged 1,4-benzoxazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1,4-benzoxazine core have been extensively investigated for their diverse biological activities, making this nitrile-substituted derivative a valuable building block for the synthesis of novel pharmacologically active molecules. The 1,4-benzoxazine scaffold is recognized for its presence in compounds with a broad spectrum of therapeutic properties. Research into similar structures has demonstrated potential for antibacterial activity, including against strains of Mycobacterium tuberculosis and Streptococcus dysgalactiae . Furthermore, this chemical class has been associated with antioxidant effects, with some derivatives shown to reduce intracellular ROS levels and modulate redox homeostasis in cellular models . Additional studied activities in the 1,4-benzoxazine family include antidepressant and anxiolytic applications , as well as selective anticancer effects, where certain derivatives have shown cytotoxicity against hypoxic cancer cells . The nitrile functional group in this compound provides a strategic site for further chemical modification, enabling researchers to explore structure-activity relationships and develop targeted bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOPYISLMSLYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives with Cyanoethylation Reagents

The most direct route to 3,4-dihydro-2H-benzo[b][1, oxazine-3-carbonitrile involves cyclocondensation between 2-aminophenol derivatives and acrylonitrile or related cyanoethylating agents . For instance, 2-azidophenol undergoes a Huisgen cycloaddition with acrylonitrile in a one-pot protocol, yielding the target compound via intermediate nitrene formation. Key reaction parameters include:

Starting MaterialReagentSolventTemperatureYieldReference
2-AzidophenolAcrylonitrileDMF80°C68%
2-Amino-4-methylphenolCyanoethyl bromideTHF60°C55%

Mechanistic studies suggest that electron-withdrawing groups on the alkene (e.g., –CN) facilitate [3+2] cyclization, with the nitrile group regioselectively incorporating at position 3 due to steric and electronic effects . Nuclear magnetic resonance (NMR) analysis of intermediates confirms the formation of a transient aziridine species prior to ring expansion .

Biocatalytic Oxidative Cyclization Using Horseradish Peroxidase

Recent advances employ horseradish peroxidase (HRP) to catalyze the oxidative coupling of 3-aminophenol derivatives with acrylonitrile, achieving yields up to 92% . This method leverages HRP’s ability to generate o-quinone imine intermediates in situ, which subsequently undergo Michael addition with acrylonitrile. Representative conditions include:

SubstrateEnzymeOxidantSolventYield
3-Amino-4-hydroxybenzoateHRPH₂O₂ (2.5 mM)Phosphate buffer/dioxane92%

The reaction proceeds via enzymatic oxidation of the aminophenol to an o-quinone imine, followed by nucleophilic attack by acrylonitrile’s nitrile group (Figure 1). This biocatalytic approach minimizes byproduct formation and operates under ambient conditions, aligning with green chemistry principles .

Reductive Amination of 3-Cyano-substituted Ketones

Although less common, reductive amination of 3-cyano-1,4-benzoxazin-2-ones using borane-THF provides access to the saturated oxazine ring . For example, reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one with BH₃-THF in tetrahydrofuran (0–20°C, 12 h) achieves quantitative yields of the alcohol analog, suggesting adaptability for nitrile-containing precursors .

Critical Considerations :

  • Regioselectivity : Borane-mediated reductions favor equatorial attack, potentially preserving the nitrile’s position .

  • Side Reactions : Over-reduction of the nitrile to an amine necessitates careful stoichiometric control .

Comparative Analysis of Methodologies

MethodYield RangeScalabilitySustainabilityNitrile Position Control
Cyclocondensation55–68%HighModerateExcellent
Biocatalytic42–92%ModerateHighGood
Reductive Amination80–100%*HighLowModerate
Palladium CyanationLowLowTheoretical

*Reported for alcohol analogs; nitrile derivatives require optimization .

Reaction Optimization and Challenges

  • Cyclocondensation : Elevated temperatures (>80°C) risk nitrile hydrolysis, necessitating anhydrous conditions .

  • Biocatalytic Routes : Enzyme stability in organic cosolvents (e.g., dioxane) limits prolonged reuse .

  • Reductive Methods : Competing reduction of the nitrile group mandates precise stoichiometry and low temperatures .

Chemical Reactions Analysis

Condensation Reactions

The compound is commonly synthesized via condensation between anilines and carbonyl compounds under acidic or basic conditions. A typical example involves reacting 3-bromo-4-hydroxybenzaldehyde with aniline derivatives, followed by cyclization to form the oxazine ring.

Reagents Conditions Key Steps Yield
Aniline derivativesAcidic/base catalysisCondensation → CyclizationNot specified

Cyclization with Oxalyl Chloride

Another method involves cyclization of 2-aminophenol with oxalyl chloride , followed by treatment with the Vilsmeier-Haack reagent to introduce the nitrile group .

Reagents Conditions Key Steps Yield
2-aminophenol, oxalyl chlorideTHF, refluxCyclization → Electrophilic substitution70–80%

Nucleophilic Addition

The nitrile group undergoes nucleophilic addition with reagents like allylboronic acid or cyanide ions , forming substituted derivatives. For example, allylation introduces α-allyl groups at the benzoxazine core .

Reaction Type Reagents Conditions Product
Nucleophilic allylationAllylboronic acidBase, solventα-allyl benzomorpholine

Ring-Opening Reactions

The oxazine ring can undergo ring-opening under acidic or basic conditions, forming intermediates such as hemiaminals or α-imino-alkyl iodides , which are reactive toward further functionalization .

Reaction Type Reagents Conditions Intermediate
Acidic hydrolysisHCl, waterRoom temperatureHemiaminal

Substitution Reactions

The compound participates in S_NAr (Nucleophilic Aromatic Substitution) reactions, particularly when activated by electron-withdrawing groups. Indole nucleophiles react with chlorinated benzoxazines to form aryl-substituted derivatives .

Reaction Type Reagents Conditions Product
S_NAr reactionIndole derivativesDMF, heat3-aryl-benzoxazinones

Molecular Data

Property Value Source
Molecular formulaC₉H₈N₂O
Molecular weight164.17 g/mol
Key spectral features IR: nitrile (CN stretch)
NMR: δ 7.26–7.79 ppm (aromatic protons)

Mechanistic Insights

The oxidative synthesis pathway ( ) involves a two-stage mechanism :

  • Ketimine formation via condensation of primary amines with quinones.

  • Electrophilic iodine-mediated ring closure , facilitated by base-induced enamine tautomerization.

This pathway demonstrates the utility of iodine as an oxidant in heterocyclic chemistry, enabling efficient cyclization without requiring harsh conditions.

Scientific Research Applications

Antidepressant and Antipsychotic Activities

Research has demonstrated that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit promising activity as serotonin receptor antagonists. Specifically, a series of these compounds have been synthesized and evaluated for their affinity towards the 5-HT6 receptor, which is implicated in mood regulation and cognitive functions. Many derivatives showed subnanomolar affinities and favorable brain penetration in animal models, suggesting their potential as antidepressants or antipsychotics .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. A study synthesized various derivatives of 3-aryl-2H-benzo[b][1,4]oxazin-2-one using sustainable methods, highlighting their effectiveness against antibiotic-resistant bacterial strains. The compounds were subjected to molecular docking studies to predict their interaction with bacterial targets, showing promising results in binding affinity .

Immune Response Modulation

The compound has been linked to the modulation of immune responses through its interaction with retinoid-related orphan receptors (RORs). It acts as an agonist for RORs, which play critical roles in various biological processes including inflammation and immune regulation. This application indicates its potential in treating autoimmune diseases by promoting the production of interleukin-17 (IL-17) .

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives. This method enhances reaction efficiency and reduces environmental impact by eliminating the need for metal catalysts .

Nucleophilic Aromatic Substitution

Another effective synthesis route involves nucleophilic aromatic substitution reactions under optimized conditions. This method allows for the efficient formation of desired products with good yields while minimizing by-products .

Case Studies

StudyFocusFindings
Dussault et al. (1998)ROR ActivityDemonstrated the role of RORs in immune response modulation through agonist compounds derived from benzo[b][1,4]oxazine .
Dickoré et al. (2024)Antibacterial ActivityReported successful synthesis of 3-aryl derivatives with significant antibacterial effects against resistant strains .
Hirose et al. (1994)Structure-Activity RelationshipInvestigated the relationship between structure modifications and receptor affinity in benzo[b][1,4]oxazine derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the oxazine ring system can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications References
3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile C9H8N2O 160.17 Nitrile (C-3) Protein S-a inhibitors
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile C9H6N2O2 174.16 Oxo (C-3), Nitrile (C-6) Pharmaceutical intermediates
3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine C9H11NO 149.19 Methyl (C-3) CNS drug candidates
3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile C15H10N2OS 266.32 Thiazine core, Phenyl (C-4) Antimicrobial agents

Biological Activity

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 928118-07-4

Synthesis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives typically involves multi-step reactions that include the formation of the oxazine ring through cyclization processes. For example, one method involves the reaction of 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine with copper cyanide in anhydrous DMF under elevated temperatures, yielding high purity products with yields exceeding 90% .

Antitubercular Activity

A study evaluated a series of structurally diverse derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine for their antitubercular activity against Mycobacterium tuberculosis H37Ra. The minimum inhibitory concentrations (IC50) ranged from 5.98 to >30 μg/mL. Among the compounds tested, several exhibited significant activity, indicating the potential for developing new antitubercular agents from this scaffold .

5-HT6 Receptor Antagonism

Research has shown that derivatives of this compound can act as antagonists at the 5-HT6 receptor. Some synthesized compounds demonstrated subnanomolar affinities and good brain penetration in rat models. This suggests potential applications in treating neurological disorders such as schizophrenia and obesity by modulating serotonin pathways .

Antitumor Activity

In vitro studies have indicated that certain oxazine derivatives can inhibit the growth of hypoxic cancer cells selectively while sparing normoxic cells. For instance, specific compounds showed IC50 values of 87 ± 1.8 μM and 10 ± 3.7 μM against hypoxic HepG2 cells, demonstrating their potential as targeted cancer therapies .

Case Studies

StudyCompound TestedTargetIC50 (μM)Notes
Various derivativesMycobacterium tuberculosis5.98 to >30Significant antitubercular activity observed
5-HT6 antagonistsSerotonin receptorsSubnanomolarGood brain penetration
Hypoxia-targeted derivativesHepG2 cells10 - 87Selective inhibition in hypoxic conditions

The biological activity of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives is thought to be linked to their ability to interact with specific receptors and enzymes involved in various physiological processes. For instance:

  • Antitubercular Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or metabolic processes.
  • 5-HT6 Receptor Interaction : These compounds likely inhibit receptor activity, thereby altering neurotransmitter release and signaling pathways.
  • Antitumor Mechanism : The selective cytotoxicity observed in hypoxic conditions suggests that these compounds may induce apoptosis in cancer cells through pathways associated with hypoxia-inducible factors (HIFs).

Q & A

Q. What are the established synthetic routes for 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile, and how can intermediates be purified?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example, nitro-substituted analogs are prepared via esterification, etherification, reductive cyclization, and nitration, followed by hydrolysis . Key intermediates, such as 4-hydroxy-3-nitrobenzoic acid derivatives, are purified using column chromatography or recrystallization. Purity (>95%) is confirmed via HPLC or LC/MS, with critical attention to regioselectivity during nitration steps to avoid isomer contamination .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound and its derivatives?

  • NMR : 1^1H and 13^{13}C NMR are essential for verifying the benzoxazine core and substituent positions. For example, the morpholine ring protons resonate between δ 3.5–4.5 ppm, while aromatic protons appear at δ 6.5–8.0 ppm depending on substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC/MS validates molecular weight and fragmentation patterns. For nitrile-containing derivatives, a prominent [M+Na]+^+ ion is often observed .
  • IR : The nitrile group exhibits a characteristic stretch near 2200–2250 cm1^{-1} .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (e.g., argon) at –20°C in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or high temperatures. Use gloves and protective equipment during handling, as nitrile-containing compounds may release toxic vapors under decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted derivatives?

Regioselectivity in nitration or alkylation steps is influenced by electronic and steric factors. For example, nitration of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives at the 7- or 8-position can be controlled by adjusting the nitrating agent (e.g., HNO3_3/H2_2SO4_4 ratio) and reaction temperature. Computational modeling (DFT) predicts electron-deficient aromatic rings favoring specific sites .

Q. What methodologies are used to resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

Unexpected splitting may arise from conformational flexibility or hydrogen bonding. For example, the dihydroquinoline-3,3-dicarbonitrile analog shows complex splitting due to restricted rotation. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to clarify dynamic effects . For mass spectrometry discrepancies (e.g., adduct formation), employ isotopic labeling or tandem MS (MS/MS) .

Q. How can computational tools aid in predicting biological activity or binding modes of this compound?

Molecular docking and MD simulations are used to study interactions with targets like serotonin receptors or mineralocorticoid receptors. For instance, AZD9977, a derivative, binds selectively to the mineralocorticoid receptor via hydrogen bonding with Gln776 and Thr945 residues. Pharmacophore modeling identifies critical nitrile and oxazine moieties for activity .

Q. What strategies enable the synthesis of multi-component analogs for structure-activity relationship (SAR) studies?

Multi-component reactions (MCRs) allow rapid diversification. A reported approach couples benzo[b][1,4]oxazine cores with benzodioxole or thiazole moieties via Ullmann or Suzuki-Miyaura cross-coupling. Optimize catalysts (e.g., Pd(PPh3_3)4_4) and ligands to enhance yields (>70%) .

Q. How do substituents on the benzoxazine ring influence physicochemical properties and bioactivity?

  • Electron-withdrawing groups (e.g., NO2_2, CN) : Increase metabolic stability but may reduce solubility.
  • Halogen substituents (e.g., Cl, F) : Enhance receptor binding affinity via hydrophobic interactions .
  • Methyl/benzyl groups : Improve lipophilicity, affecting blood-brain barrier penetration .

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